Methyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological and pharmaceutical properties, making them of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a modified Biginelli reaction. This reaction involves the condensation of benzaldehyde, p-tolylurea, and methyl acetoacetate, promoted with microwave irradiation and catalyzed by p-toluenesulfonic acid under solvent-free conditions . This method provides a high yield and is efficient due to the rapid reaction rates and cleaner reaction conditions offered by microwave-assisted chemistry.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of microwave irradiation and solvent-free conditions can be advantageous for large-scale synthesis due to the reduced environmental impact and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted dihydropyrimidinones and tetrahydropyrimidine derivatives, which can have enhanced biological activities.
Scientific Research Applications
Methyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral, anticancer, antioxidant, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of endoplasmic reticulum stress, apoptosis, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) inflammatory pathway . It interacts with molecular targets such as the activating transcription factor 4 (ATF4) and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Methyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the ethylpiperazine moiety, which enhances its biological activity and potential therapeutic applications. This structural feature distinguishes it from other similar compounds and contributes to its diverse pharmacological properties.
Properties
Molecular Formula |
C20H28N4O3 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
methyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H28N4O3/c1-4-23-9-11-24(12-10-23)13-16-17(19(25)27-3)18(22-20(26)21-16)15-7-5-14(2)6-8-15/h5-8,18H,4,9-13H2,1-3H3,(H2,21,22,26) |
InChI Key |
BCRGIOCTUNJHRX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)C)C(=O)OC |
Origin of Product |
United States |
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